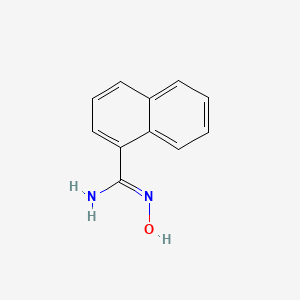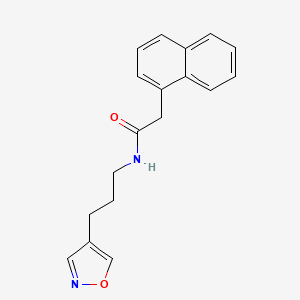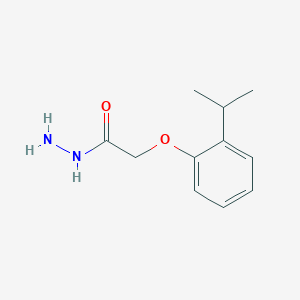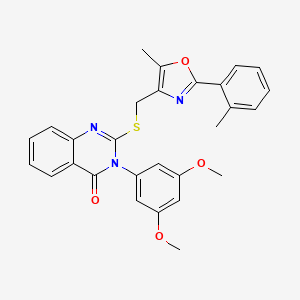
3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives have shown promising antitumor activities. A study by Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated broad-spectrum antitumor activity, with certain compounds being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU (Al-Suwaidan et al., 2016).
Antimicrobial Evaluation
Quinazolinone peptide derivatives have been developed as a response to the increasing microbial resistance against commercially available drugs. Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluated their antimicrobial potential, finding that these derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017).
Antioxidant and Cytotoxic Activity
A study by Pele et al. (2022) focused on developing hybrid molecules by derivatizing quinazolin-4(3H)-one with polyphenolic compounds, revealing that the synthesized derivatives possessed high antioxidant activity and displayed higher cytotoxicity against cancerous cell types while being highly compatible with normal cells (Pele et al., 2022).
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-9-5-6-10-22(17)26-29-25(18(2)35-26)16-36-28-30-24-12-8-7-11-23(24)27(32)31(28)19-13-20(33-3)15-21(14-19)34-4/h5-15H,16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJLXXIRFNTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)
![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)
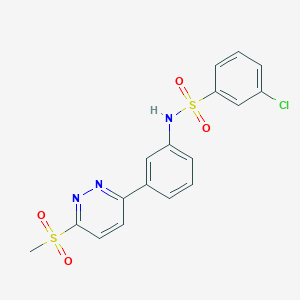
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2353765.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2353766.png)
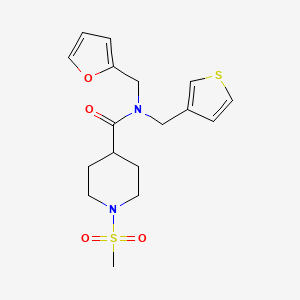
![6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2353771.png)
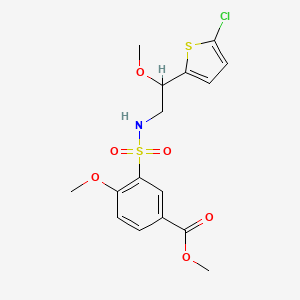
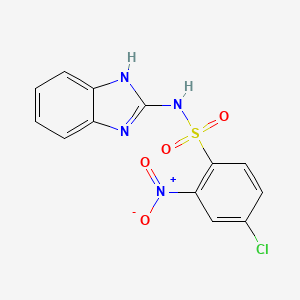
![Tert-butyl 4-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2353776.png)

